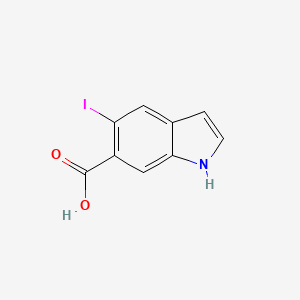
5-Iodo-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry . The compound’s structure consists of an indole ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-indole-6-carboxylic acid typically involves the iodination of an indole precursor followed by carboxylation. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole ring through a series of reactions, including cyclization and aromatization . The iodination step can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine or iodine monochloride with an oxidizing agent.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Coupling: Palladium or nickel catalysts in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Iodo-1H-indole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Iodo-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
5-Iodoindole: Similar structure but lacks the carboxylic acid group.
Indole-5-carboxylic acid: Similar structure but lacks the iodine atom.
5-Bromo-1H-indole-6-carboxylic acid: Similar structure with bromine instead of iodine.
Uniqueness
5-Iodo-1H-indole-6-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the carboxylic acid group provides additional sites for chemical modification .
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
5-iodo-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) |
InChI Key |
JBGRFQAMQGXMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


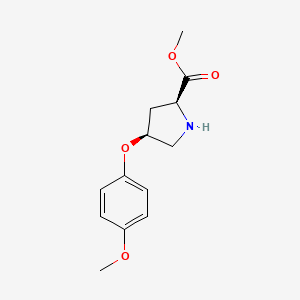
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)

![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
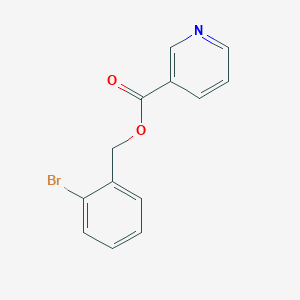
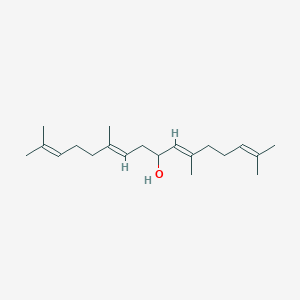

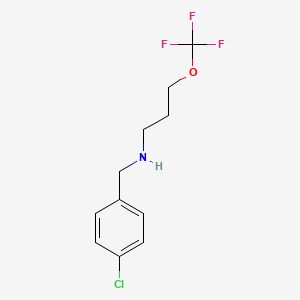
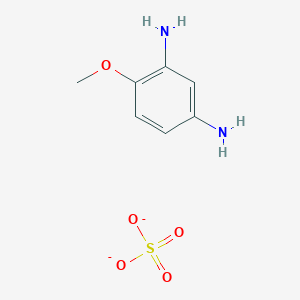
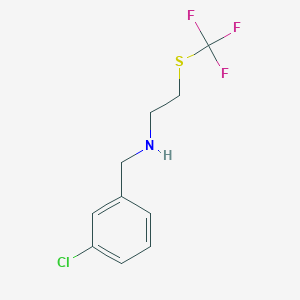
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)

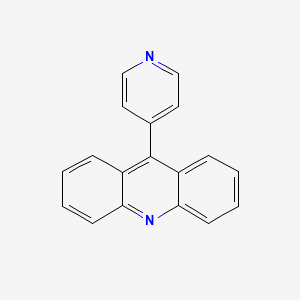
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
